molecular formula C6H14N4O2 B1196803 Isobutylidenediurea CAS No. 6104-30-9

Isobutylidenediurea

Cat. No.: B1196803
CAS No.: 6104-30-9
M. Wt: 174.2 g/mol
InChI Key: QFHMNFAUXJAINK-UHFFFAOYSA-N
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Description

Isobutylidenediurea is an organic compound with the chemical formula (CH₃)₂CHCH{NHC(O)NH₂}₂. It is a derivative of urea, which is highly soluble in water, but this compound is not. This compound is primarily used as a controlled-release fertilizer due to its low solubility, which limits the rate of its hydrolysis to urea, a fast-acting fertilizer .

Preparation Methods

Isobutylidenediurea is synthesized through the condensation reaction of isobutyraldehyde and two equivalents of urea. The reaction can be represented as follows: [ (CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O ] This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .

In industrial production, the process involves mixing isobutyraldehyde and urea in a reactor, followed by heating to facilitate the condensation reaction. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Isobutylidenediurea undergoes several types of chemical reactions, including:

    Hydrolysis: The compound slowly hydrolyzes in water to release urea, which is then available for plant uptake.

    Oxidation and Reduction:

    Substitution: The compound can participate in substitution reactions where the isobutylidene group may be replaced by other functional groups.

Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for oxidation and reduction reactions. The major product formed from hydrolysis is urea .

Mechanism of Action

The primary mechanism of action of Isobutylidenediurea is its slow hydrolysis in soil, which gradually releases urea. This controlled release ensures a steady supply of nitrogen to plants, enhancing their growth and reducing the risk of nitrogen loss through leaching or volatilization. The hydrolysis process is facilitated by soil microorganisms that break down the compound into urea, ammonia, and carbon dioxide .

Comparison with Similar Compounds

Isobutylidenediurea is unique among slow-release fertilizers due to its specific chemical structure and low solubility. Similar compounds include:

Compared to these compounds, this compound offers a more controlled release of nitrogen, making it particularly effective in specific agricultural applications .

Properties

IUPAC Name

[1-(carbamoylamino)-2-methylpropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c1-3(2)4(9-5(7)11)10-6(8)12/h3-4H,1-2H3,(H3,7,9,11)(H3,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHMNFAUXJAINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC(=O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Record name ISOBUTYLIDENEDIUREA
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DSSTOX Substance ID

DTXSID8027614
Record name Isobutylidene diurea
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Molecular Weight

174.20 g/mol
Source PubChem
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Physical Description

WHITE CRYSTALS.
Record name ISOBUTYLIDENEDIUREA
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Solubility

Solubility in water, g/100ml at 20 °C: 0.2
Record name ISOBUTYLIDENEDIUREA
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Density

0.55 g/cm³
Record name ISOBUTYLIDENEDIUREA
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CAS No.

6104-30-9
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Record name Urea, N,N''-(2-methylpropylidene)bis-
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Record name ISOBUTYLDIUREA
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Record name ISOBUTYLIDENEDIUREA
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Melting Point

195-205 °C
Record name ISOBUTYLIDENEDIUREA
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Synthesis routes and methods

Procedure details

The urea solution was added to the reactor followed by requisite amount of sulfuric acid and phosphoric acid. The mixture was then stirred and heated up to 40° C. The liquid isobutyraldehyde was then added slowly through the dropping funnel and no exotherm was observed and reaction was not initiated. The reaction was run at the same temperature for 30 minutes, but the white solid isobutylidene diurea product was not formed. The GC analysis did not show any significant conversion of isobutyraldehyde. Consequently, the unreacted isobutyraldehyde was ˜100%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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